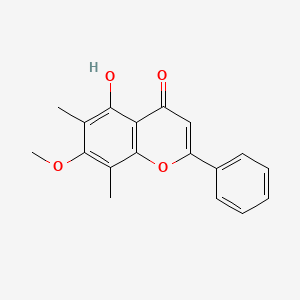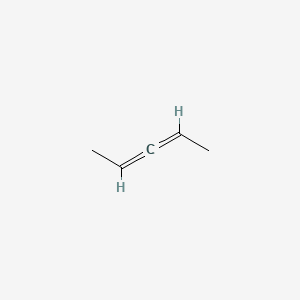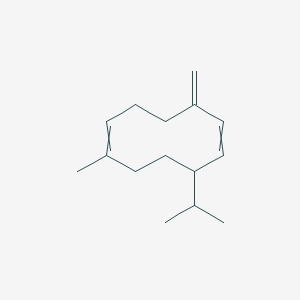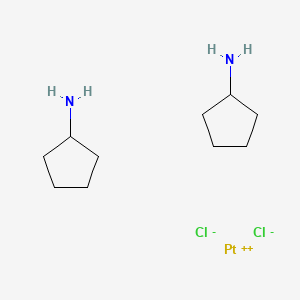
Desmosflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desmosflavone belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, this compound is considered to be a flavonoid lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in tea. This makes this compound a potential biomarker for the consumption of this food product.
This compound is a member of flavonoids and an ether.
Wissenschaftliche Forschungsanwendungen
Bioactive Compound Identification and Extraction
Advances in Extraction Techniques
The emergence of deep eutectic solvents (DESs) as a new class of green solvents has revolutionized the extraction of bioactive compounds. Zainal-Abidin et al. (2017) reviewed the state-of-the-art application of DESs in extracting bioactive compounds, including flavonoids such as desmosflavone. The review highlighted the role of DESs in improving the efficiency and sustainability of extraction processes from natural sources, positioning this compound extraction as part of a larger trend towards green chemistry (Zainal-Abidin et al., 2017).
Structural and Biosynthetic Insights
Research on Desmos chinensis led to the discovery of rare flavones with unique structural frameworks, including this compound. Studies like those conducted by Polbuppha et al. (2020) and Rittiwong et al. (2011) not only identified this compound but also proposed biosynthetic pathways and structure-activity relationships. These insights are crucial for understanding the chemical nature and potential therapeutic applications of this compound (Polbuppha et al., 2020) (Rittiwong et al., 2011).
Potential Therapeutic Applications
While keeping in mind the exclusion criteria (drug use, dosage, and side effects), studies have hinted at the potential therapeutic applications of compounds extracted from Desmos spp., including this compound. For instance, the work by Nguyen et al. (2009) and Nakagawa-Goto et al. (2005) explored the cytotoxic activities of various Desmos compounds, suggesting their potential in cancer therapy research. These studies underscore the significance of this compound and related compounds in the exploration of new therapeutic agents (Nguyen et al., 2009) (Nakagawa-Goto et al., 2005).
Eigenschaften
CAS-Nummer |
14004-56-9 |
|---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
5-hydroxy-7-methoxy-6,8-dimethyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C18H16O4/c1-10-16(20)15-13(19)9-14(12-7-5-4-6-8-12)22-18(15)11(2)17(10)21-3/h4-9,20H,1-3H3 |
InChI-Schlüssel |
PQZXFPBMXPGZMO-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=CC=C3)O |
Kanonische SMILES |
CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=CC=C3)O |
melting_point |
212-214°C |
Andere CAS-Nummern |
14004-56-9 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Ethyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B1201693.png)

![7-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-1-benzopyran-2-one](/img/structure/B1201698.png)




